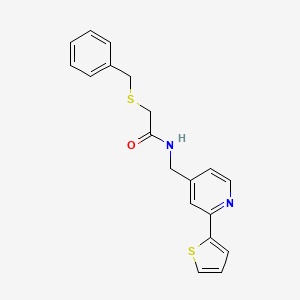
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTM and has been synthesized using different methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves the reaction of 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol. This alcohol is then reacted with N-chloromethylacetamide to yield the final product.
Starting Materials
2-(benzylthio)acetic acid, 2-(thiophen-2-yl)pyridine-4-carbaldehyde, Reducing agent, N-chloromethylacetamide
Reaction
Step 1: React 2-(benzylthio)acetic acid with 2-(thiophen-2-yl)pyridine-4-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol., Step 2: React the alcohol from step 1 with N-chloromethylacetamide to yield the final product, 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide.
Mécanisme D'action
The mechanism of action of BPTM is not fully understood. However, it has been suggested that BPTM inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Effets Biochimiques Et Physiologiques
BPTM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of HDACs. BPTM has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
BPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. BPTM has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that its mechanism of action is not fully understood. BPTM also has low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on BPTM. One of the directions is to further investigate its mechanism of action. This will help in the development of more effective cancer therapies. Another direction is to investigate the potential of BPTM in the treatment of other diseases, such as neurodegenerative diseases. BPTM has also been shown to have anti-inflammatory and antioxidant properties, which opens up the possibility of its use in the treatment of inflammatory diseases.
Conclusion:
BPTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in cancer research. BPTM has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on BPTM.
Applications De Recherche Scientifique
BPTM has been extensively studied for its potential applications in various fields. One of the most significant applications of BPTM is in the field of cancer research. BPTM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(14-23-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-24-18/h1-11H,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGRDVUQQARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[{2-[(4-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2975392.png)
![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2975394.png)
![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
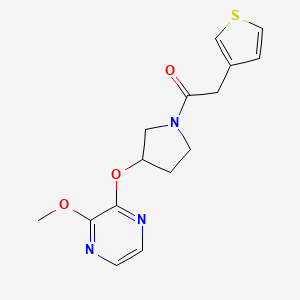
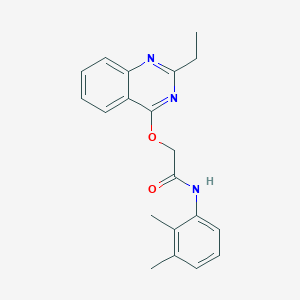
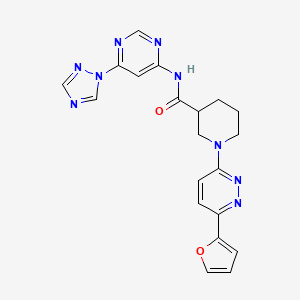
![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
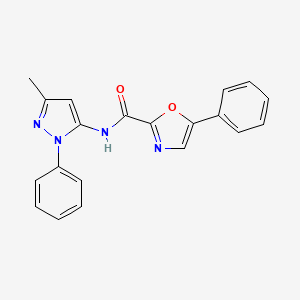
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)
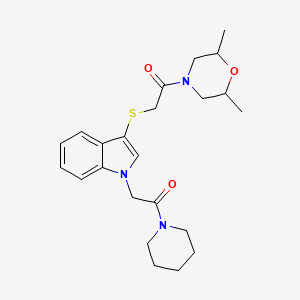
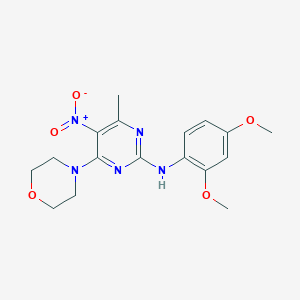
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)